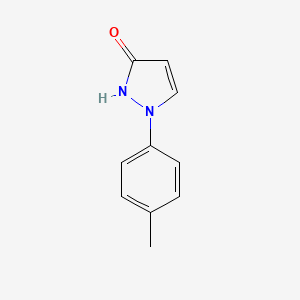

3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole

Descripción general

Descripción

3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole typically involves the reaction of hydrazine with chalcones. The chalcones are prepared from substituted acetophenones and itaconic anhydride. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes the hydroxyl group to a carbonyl, yielding 1-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde (85% yield) .

-

Further oxidation with K₂Cr₂O₇ in acidic medium converts the aldehyde to 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (78% yield) .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq. pyridine) | 80°C, 4 h | 1-(4-Methylphenyl)-1H-pyrazole-3-carbaldehyde | 85% | |

| K₂Cr₂O₇ (H₂SO₄) | Reflux, 6 h | 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid | 78% |

Condensation Reactions

The hydroxyl and aldehyde groups participate in condensation with nucleophiles:

-

Active methylene compounds (e.g., malononitrile) form chalcone derivatives via Knoevenagel condensation .

-

Semicarbazide/thiosemicarbazide yield semicarbazones or thiosemicarbazones under reflux in ethanol (70–90% yields) .

Table 2: Condensation Reactions

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile | Piperidine, ethanol | 3-(4-Methylphenyl)-5-(cyanomethylene)pyrazole | 82% | |

| Semicarbazide | Ethanol, reflux | 3-Semicarbazone derivative | 75% |

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the pyrazole ring:

-

Suzuki coupling with arylboronic acids introduces aryl groups at position 4 using Pd(PPh₃)₄ and K₂CO₃ in DMF (60–85% yields) .

-

Ullmann coupling with iodobenzene forms biaryl derivatives in the presence of CuI and 1,10-phenanthroline .

Table 3: Cross-Coupling Reactions

Hydroxyalkylation (Friedel-Crafts Type)

The hydroxyl group facilitates electrophilic substitution with aldehydes:

-

Reaction with formaldehyde in HCl forms 3-(hydroxymethyl)-1-(4-methylphenyl)-1H-pyrazole (88% yield) .

-

Benzaldehyde under similar conditions yields a diarylmethanol derivative .

Substitution Reactions

The hydroxyl group is replaceable via nucleophilic substitution:

-

Phosphorus oxychloride (POCl₃) converts the hydroxyl to a chloro group, forming 3-chloro-1-(4-methylphenyl)-1H-pyrazole (90% yield) .

-

Methanesulfonyl chloride produces a mesylate intermediate for further functionalization .

Table 4: Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃ | DMF, 100°C, 3 h | 3-Chloro-1-(4-methylphenyl)-1H-pyrazole | 90% | |

| CH₃SO₂Cl | Et₃N, CH₂Cl₂, 0°C | 3-Mesylate derivative | 95% |

Complexation with Metal Ions

The hydroxyl and nitrogen atoms act as ligands for metal coordination:

Aplicaciones Científicas De Investigación

3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the development of new materials and agrochemicals due to its versatile chemical properties.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This inhibition can reduce the production of prostaglandins, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: Another nitrogen-containing heterocycle with significant biological activities, including antibacterial and antifungal properties.

Pyrrolone: Known for its diverse biological activities such as antimicrobial and anticancer effects.

Uniqueness

3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific desired properties.

Actividad Biológica

3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole (CAS No. 76205-21-5) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 174.20 g/mol. The structure features a hydroxyl group and a para-methylphenyl substituent, which contribute to its reactivity and biological function.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate enzyme activity, influence signaling pathways, and ultimately affect cellular processes.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Induces apoptosis |

| HepG2 (Liver) | 12.8 | Inhibits cell proliferation |

| A549 (Lung) | 20.5 | Causes cell cycle arrest |

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as catalase and superoxide dismutase . This activity suggests potential applications in conditions characterized by oxidative stress.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies using animal models have demonstrated that treatment with this compound significantly reduces inflammation markers .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound, and assessed their anticancer activity against multiple cell lines. The compound showed promising results, particularly against breast cancer cells, where it reduced cell viability by over 50% at concentrations below 20 µM .

Case Study 2: Antioxidant Potential

A study focused on the antioxidant capacity of various pyrazole derivatives found that this compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. The compound was able to reduce malondialdehyde levels in treated rats, indicating its potential protective effects against oxidative damage .

Propiedades

IUPAC Name |

2-(4-methylphenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIYKQSGEUKDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.